
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-fluorobenzamide, also known as QF-2, is a small molecule drug that has been developed for various scientific research applications. This compound is a potent and selective inhibitor of the protein kinase CK2, which is a critical regulator of many cellular processes.
Wissenschaftliche Forschungsanwendungen
Fluorescence Sensing and Biological Interactions
One notable application of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-fluorobenzamide derivatives lies in fluorescence sensing. A study demonstrated that an unusual rearranged trimer, derived from 5,6-dihydroxyindole, exhibited selective fluoride-sensing capabilities, transducing fluoride binding into distinct absorption and marked fluorescence enhancement (Panzella et al., 2009). This showcases the potential of quinoline derivatives in developing selective sensors for environmental and biological applications.
Psycho- and Neurotropic Profiling
The psycho- and neurotropic properties of novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, a category which includes similar compounds, have been explored in vivo. This research highlighted two substances with specific sedative effects and considerable anti-amnesic and anti-anxiety activities, indicating the therapeutic potential of quinoline derivatives in addressing cognitive disorders and enhancing cognitive functions (Podolsky et al., 2017).
Anticancer Activity
Significant progress has been made in identifying the anticancer potential of quinoline derivatives. For instance, synthetic analogues of natural compounds, including those based on quinoline scaffolds, have demonstrated promising anticancer activities in vitro and in vivo, particularly against breast cancer. These studies highlight the compound's ability to induce apoptosis and inhibit cell growth, offering a foundation for developing novel anticancer agents (Wang et al., 2009).
Aldose Reductase Inhibitors and Antioxidant Activity
Quinoline derivatives have been explored as potent aldose reductase inhibitors, with significant implications for managing diabetic complications. These compounds not only inhibit aldose reductase but also exhibit antioxidant activity, highlighting their multifunctionality in combating oxidative stress and diabetic complications (Qin et al., 2015).
Eigenschaften
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-12(22)21-10-4-5-13-11-14(8-9-17(13)21)20-18(23)15-6-2-3-7-16(15)19/h2-3,6-9,11H,4-5,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWSKRJZUZHONJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{[Benzenesulfonylimino-(4-fluoro-phenyl)-methyl]-amino}-acetic acid](/img/structure/B2457629.png)
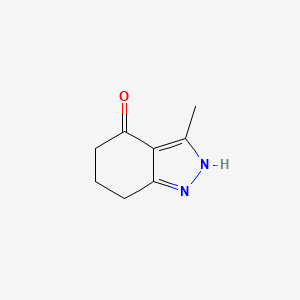
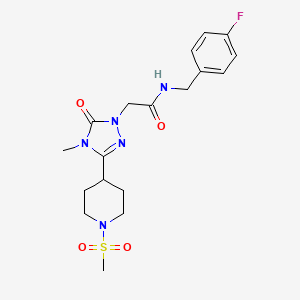
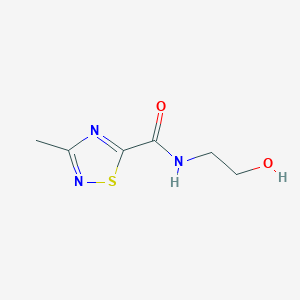
![6-Cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2457639.png)
![3-(2-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2457642.png)
![2-(1H-Imidazol-2-yl)-1-methyl-4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazine](/img/structure/B2457643.png)
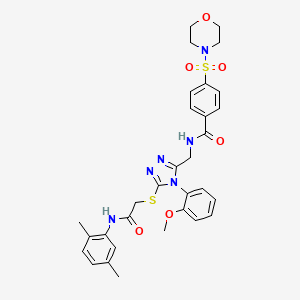
![Methyl 2-amino-2-[3-[(2-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2457645.png)
![N-(1-carbamoylethyl)-2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2457647.png)
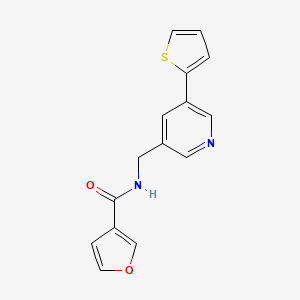


![5-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2457652.png)
